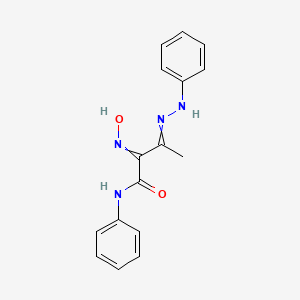

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-

Overview

Description

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)-, also known as BHPH, is a synthetic compound that is used in various scientific research applications. It is a colorless solid that is soluble in water and organic solvents, and has a molecular weight of 393.44 g/mol. BHPH is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Sortase A Transpeptidase Inhibition

This compound has been identified as a new class of inhibitors for Sortase A transpeptidase, an enzyme crucial for the virulence of Gram-positive pathogens . By inhibiting this enzyme, the compound can potentially prevent the bacteria from attaching to host tissues, thereby reducing their ability to cause disease.

Antibiofilm Activity

Phenylhydrazinylidene derivatives, including 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide, have shown significant activity against biofilm formation by Staphylococcus aureus . Biofilms are complex communities of bacteria that are resistant to antibiotics and are a major cause of chronic infections.

Antivirulence Agent

The compound’s ability to disrupt biofilm formation also indicates its potential as an antivirulence agent. This means it could be used to disarm harmful bacteria rather than killing them, which is a strategy to slow down the development of antibiotic resistance .

Mechanism of Action Study

Preliminary studies on the mechanism of action have been conducted, particularly evaluating the inhibition of Sortase A transpeptidase activity. Understanding the mechanism is vital for the development of more effective inhibitors .

Non-Toxicity in In Vivo Models

An important aspect of any potential therapeutic agent is its toxicity profile. 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide has been tested in an in vivo model (the wax moth larva model, Galleria mellonella) and was found to be non-toxic at concentrations up to 1 mg/ml .

Chemical Modification and Derivative Synthesis

The structure of this compound allows for chemical modifications to enhance its activity or reduce toxicity. Different analogues can be synthesized by altering functional groups or introducing substituents, which can lead to the discovery of more potent derivatives .

Mechanism of Action

Target of Action

The primary target of 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide is Sortase A , a transpeptidase enzyme . This enzyme plays a crucial role in the virulence of Gram-positive bacteria, making it an attractive target for the development of new antimicrobial agents .

Mode of Action

2-Hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide acts as an inhibitor of Sortase A . It interacts with the enzyme, preventing it from performing its function in the bacterial cell wall synthesis process . This disruption in the normal functioning of the bacteria can lead to its inability to form biofilms, which are essential for bacterial survival and virulence .

Biochemical Pathways

By inhibiting Sortase A, 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide affects the biochemical pathways involved in the formation of biofilms . Biofilms are structured communities of bacteria that are embedded in a self-produced matrix. They play a significant role in bacterial infections, particularly those associated with implanted medical devices .

Result of Action

The inhibition of Sortase A by 2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide results in a significant reduction in biofilm formation . This can lead to a decrease in bacterial virulence, making the bacteria more susceptible to the immune system and other antimicrobial treatments .

properties

IUPAC Name |

2-hydroxyimino-N-phenyl-3-(phenylhydrazinylidene)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-12(18-19-14-10-6-3-7-11-14)15(20-22)16(21)17-13-8-4-2-5-9-13/h2-11,19,22H,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRAHLCXWWBGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C(=NO)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanamide, 2-(hydroxyimino)-N-phenyl-3-(2-phenylhydrazinylidene)- | |

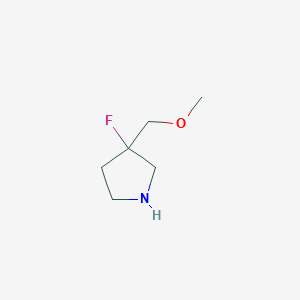

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

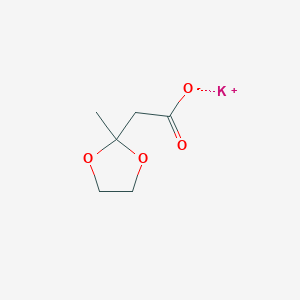

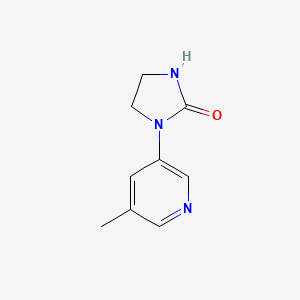

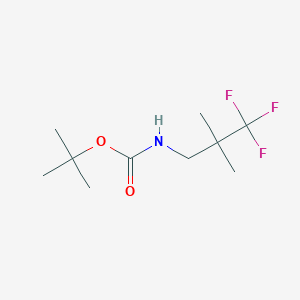

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-3-fluoro-5H,6H,6aH,7H,8H,9H,10H-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1449547.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)

![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)

![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)

![{4,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanol](/img/structure/B1449569.png)